(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H33N3O4S2 and its molecular weight is 503.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that benzothiazole derivatives, including the compound , exhibit significant antitumor activity. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis. For instance, studies have shown that benzothiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines. Notably:
- In Vitro Studies : The compound demonstrates nanomolar activity against human breast cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications to the benzothiazole core can enhance potency .
- Selectivity : It exhibits selectivity for ovarian, lung, renal, and colon carcinoma cell lines, suggesting a broad spectrum of activity against different tumor types .
Cytotoxicity
Cytotoxicity assays reveal that this compound has a favorable safety profile with minimal toxicity to normal cells at therapeutic doses. This is crucial for its potential use in clinical settings.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment .
- Ovarian Cancer Research : In a series of experiments on ovarian cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
Data Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | MCF-7 | 0.05 | Apoptosis induction |
Antitumor | Ovarian carcinoma | 0.1 | Cell cycle arrest |
Cytotoxicity | Normal fibroblasts | >10 | Minimal toxicity |
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S2/c1-5-8-17-28(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(4)23-21(32-7-3)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJAFPBIVVEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.